molecular formula C22H17ClN2O2 B4119423 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide

Cat. No. B4119423
M. Wt: 376.8 g/mol
InChI Key: JBHZGYHPYGRPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis process involves coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been studied using X-ray diffraction analyses . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Chemical Reactions Analysis

Benzoxazole derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, using the microplate alamarBlue assay . The compounds were also subjected to molecular docking studies to comprehend the binding mode .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-13-9-14(2)11-15(10-13)21(26)24-16-7-8-18(23)17(12-16)22-25-19-5-3-4-6-20(19)27-22/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHZGYHPYGRPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide
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N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide
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N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide
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N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide
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N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide
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N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide

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